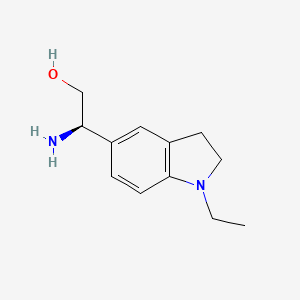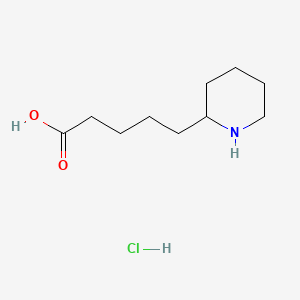
3-Cyclobutyl-2-methoxy-2-methylpropanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclobutyl-2-methoxy-2-methylpropanoic acid is a chemical compound that belongs to the family of carboxylic acids. It has the molecular formula C9H16O3 and a molecular weight of 172.2 g/mol. This compound is characterized by the presence of a cyclobutyl group, a methoxy group, and a methyl group attached to a propanoic acid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-2-methoxy-2-methylpropanoic acid typically involves the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the Methoxy Group: The methoxy group is introduced via a methylation reaction using methanol and a suitable catalyst.
Formation of the Propanoic Acid Backbone:
Industrial Production Methods
In industrial settings, the production of 3-Cyclobutyl-2-methoxy-2-methylpropanoic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Reactions: Using catalysts to enhance the reaction rate and selectivity.
Purification Steps: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclobutyl-2-methoxy-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-Cyclobutyl-2-methoxy-2-methylpropanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Cyclobutyl-2-methoxy-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymatic activities.
Modulate Receptors: Interact with cellular receptors to influence signaling pathways.
Alter Gene Expression: Affect the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclobutyl-2-methoxy-2-methylpropanoic acid: Unique due to its specific functional groups and structural features.
Cyclobutylcarboxylic Acid: Lacks the methoxy and methyl groups.
2-Methoxy-2-methylpropanoic Acid: Lacks the cyclobutyl group.
Uniqueness
3-Cyclobutyl-2-methoxy-2-methylpropanoic acid is unique due to the combination of its cyclobutyl, methoxy, and methyl groups, which confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C9H16O3 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
3-cyclobutyl-2-methoxy-2-methylpropanoic acid |
InChI |
InChI=1S/C9H16O3/c1-9(12-2,8(10)11)6-7-4-3-5-7/h7H,3-6H2,1-2H3,(H,10,11) |
Clé InChI |
QOYROKSZCIIHFP-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1CCC1)(C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15319063.png)



![1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanaminedihydrochloride,cis](/img/structure/B15319074.png)







